7.5-Fold Superior Kv1.3 Channel Blockade Potency over Khellinone
5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran blocks the mouse Kv1.3 potassium channel with an EC50 of 6,000 nM (6 µM), whereas the natural product khellinone, which bears methoxy groups at the 4- and 7-positions instead of ethoxy groups, exhibits an EC50 of 45,000 nM (45 µM) in the same cell-based assay system using L929 cells expressing the channel [1][2]. This represents a 7.5-fold improvement in potency attributable solely to the ethoxy-for-methoxy substitution. The result is consistent with prior structure-activity relationship (SAR) observations that increasing the steric bulk and lipophilicity at the 4- and 7-positions of the khellinone scaffold enhances Kv1.3 binding affinity [2].
| Evidence Dimension | Kv1.3 Channel Blockade Potency (EC50, mouse channel) |
|---|---|
| Target Compound Data | EC50 = 6,000 nM (6.0 µM) |
| Comparator Or Baseline | Khellinone (5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran, CAS 484-51-5): EC50 = 45,000 nM (45 µM) |
| Quantified Difference | 7.5-fold lower EC50 (more potent) for the target compound; potency improvement factor = 7.5× |
| Conditions | Mouse Kv1.3 channel expressed in L929 cells; assay type: cell-based blockade measurement; source data curated by ChEMBL |
Why This Matters
A 7.5-fold potency difference can meaningfully impact dose-response curves, selectivity windows, and the concentration required to achieve functional T-cell suppression, making the diethoxy analog the preferred choice for studies where Kv1.3 blockade potency is a critical parameter.
- [1] BindingDB. BDBM50182596: 5-acetyl-4,7-diethoxy-6-hydroxybenzofuran. EC50 = 6.00E+3 nM for mouse Kv1.3 in L929 cells. Curated by ChEMBL. Accessed 2026-05-11. View Source
- [2] Harvey, A. J.; Baell, J. B.; Toovey, N.; Homerick, D.; Wulff, H. J. Med. Chem. 2006, 49 (4), 1433–1441. 'While khellinone itself inhibited Kv1.3 with an EC50 of 45 µM...' (Page 1433-1434). View Source
